molecular formula C16H11Cl2NO2 B1293031 5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid CAS No. 1017791-24-0

5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1293031
CAS No.: 1017791-24-0
M. Wt: 320.2 g/mol
InChI Key: XPTZKCOKICLBDV-UHFFFAOYSA-N
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Description

5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine atoms at the 5 and 4 positions of the indole and phenyl rings, respectively, and a carboxylic acid group at the 2 position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 5 position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Carboxylation: The carboxylic acid group is introduced at the 2 position through a carboxylation reaction using carbon dioxide under high pressure and temperature.

    Substitution: The 4-chlorophenyl group is introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another chlorinated heterocyclic compound with similar structural features.

    3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid: A closely related compound lacking the chlorine atom at the 5 position.

Uniqueness

5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of the chlorine atoms and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

5-Chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid, with a CAS number of 1017791-24-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula is C₁₆H₁₁Cl₂NO₂, and it has a molecular weight of 320.17 g/mol. This compound belongs to the indole family, which is known for various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated considerable cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis through caspase activation, as evidenced by flow cytometry assays which showed increased caspase-3/7 activity in treated cells .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups, such as chlorine at specific positions on the aromatic ring, has been identified as crucial for enhancing biological activity. Compounds with similar structural modifications often exhibit improved potency against cancer cells .

Comparative Biological Activity

A comparison of various analogs reveals that this compound exhibits biological activities comparable to established anticancer agents. For example:

CompoundCell LineIC₅₀ Value (µM)
5-Chloro-3-(4-chlorophenyl)-1-methyl...MCF-70.65
DoxorubicinMCF-70.9
ProdigiosinMCF-71.93

This table illustrates that the compound's activity is on par with or exceeds that of well-known chemotherapeutics .

Study on Indole Derivatives

In a study focusing on indole derivatives, it was found that compounds similar to this compound exhibited promising results in inhibiting tubulin polymerization, a critical process in cancer cell division . This suggests that the compound may act through multiple pathways to exert its anticancer effects.

Clinical Relevance

The biological properties of this compound make it a candidate for further development in cancer therapy. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential as a therapeutic agent .

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-19-13-7-6-11(18)8-12(13)14(15(19)16(20)21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTZKCOKICLBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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